molecular formula C8H10N4 B13086656 {3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine

{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Cat. No.: B13086656
M. Wt: 162.19 g/mol
InChI Key: YWFILBHMKGJXJT-UHFFFAOYSA-N
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Description

{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for its role as a core structure in developing kinase inhibitors. Pyrazolo[1,5-a]pyrimidine-based compounds have been identified as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9), a transcriptional regulator considered a promising target for cancers with transcriptional dysregulation, such as triple-negative breast cancer . The 7-aminopyrazolo[1,5-a]pyrimidine moiety is a critical pharmacophore, with research indicating that modifications at the 7-position, such as with (pyridin-2-ylmethyl)amine groups, are optimal for antimycobacterial activity, highlighting its value in developing novel treatments for Mycobacterium tuberculosis (M.tb) . This core structure is also investigated in other therapeutic areas, including as VEGF/src inhibitors and apoptosis inducers . The specific 3-methyl substitution on this compound provides a strategic site for further chemical optimization during SAR studies. This product is intended for research applications such as hit-to-lead optimization, SAR exploration, and as a building block for synthesizing more complex bioactive molecules. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

(3-methylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C8H10N4/c1-6-5-11-12-7(4-9)2-3-10-8(6)12/h2-3,5H,4,9H2,1H3

InChI Key

YWFILBHMKGJXJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N=CC=C(N2N=C1)CN

Origin of Product

United States

Preparation Methods

Core Scaffold Synthesis: Formation of 3-Methylpyrazolo[1,5-a]pyrimidine

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold typically begins with the condensation of 5-amino-3-methylpyrazole derivatives and β-ketoesters or related carbonyl compounds.

  • Typical route:
    5-Amino-3-methylpyrazole is reacted with diethyl malonate or β-ketoesters under basic or acidic conditions to yield dihydroxy or hydroxy-substituted pyrazolo[1,5-a]pyrimidinones (e.g., 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol) with yields often exceeding 80%.

  • Example reaction conditions:
    Sodium ethanolate as base in ethanol or reflux in acetic acid, sometimes assisted by microwave irradiation to improve yields and reaction times.

  • Key intermediate:
    The dihydroxy or hydroxy derivatives serve as precursors for further functionalization, especially chlorination at the 7-position for nucleophilic substitution.

Functionalization at the 7-Position: Chlorination and Nucleophilic Substitution

  • Chlorination step:
    The hydroxy groups at positions 5 and 7 are selectively converted to chloro substituents using phosphorus oxychloride (POCl3), often in the presence of tetramethylammonium chloride or similar reagents. This step yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with moderate to good yields (~60%).

  • Selective substitution:
    The chlorine at the 7-position is more reactive and can be selectively displaced by nucleophiles such as amines. In the case of {3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine, nucleophilic substitution with methanamine or related amine derivatives is performed.

  • Reaction conditions:
    The nucleophilic substitution is typically carried out at room temperature in the presence of a base such as potassium carbonate to neutralize the hydrochloric acid formed and drive the reaction forward. Yields for this substitution step can be high, often above 90%.

Alternative Synthetic Routes and Variations

  • Suzuki coupling approach:
    Some derivatives of pyrazolo[1,5-a]pyrimidines have been prepared via Suzuki cross-coupling reactions using palladium catalysts, starting from halogenated intermediates and boronic acids or esters. While this method is more common for aryl substitutions, it can be adapted for the introduction of amine-containing side chains by subsequent transformations.

  • Hydrazine-mediated transformations:
    Hydrazine hydrate treatment of 7-chloro derivatives can yield hydrazinyl-substituted pyrazolo[1,5-a]pyrimidines, which can be further converted to amino derivatives through reduction or substitution reactions.

  • Microwave-assisted synthesis:
    Microwave irradiation has been employed to accelerate Michael addition and cyclocondensation steps in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, improving yields and reducing reaction times significantly.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclocondensation 5-Amino-3-methylpyrazole + diethyl malonate, NaOEt, EtOH reflux 80-89 Formation of pyrazolo[1,5-a]pyrimidine diol intermediate
2 Chlorination POCl3, tetramethylammonium chloride, reflux 60-65 Conversion of diol to 5,7-dichloro derivative
3 Nucleophilic substitution Methanamine, K2CO3, RT 90-94 Selective substitution at 7-position to introduce methanamine
4 Alternative Suzuki coupling Pd catalyst, boronic acids/esters, base Variable For aryl/alkyl substitutions; less common for direct amine introduction

Research Findings and Considerations

  • Selectivity:
    The chlorine at the 7-position is more reactive than at the 5-position, allowing selective substitution, which is critical for obtaining the correct methanamine derivative without undesired side reactions.

  • Reaction optimization:
    Microwave irradiation and solvent choice (e.g., 1,4-dioxane, ethanol) have been shown to improve reaction efficiency and yields in key steps such as cyclocondensation and Michael addition.

  • Biological relevance: The prepared 7-aminopyrazolo[1,5-a]pyrimidine derivatives, including methanamine-substituted analogues, have demonstrated significant biological activity, particularly as inhibitors of mycobacterial ATP synthase, underscoring the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine for reduction, various oxidizing agents for oxidation, and halogenated compounds for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine ring.

Scientific Research Applications

Antimycobacterial Activity

One of the most significant applications of pyrazolo[1,5-a]pyrimidine derivatives, including 3-Methylpyrazolo[1,5-a]pyrimidin-7-ylmethanamine, is their role as inhibitors of Mycobacterium tuberculosis . Research indicates that these compounds can inhibit mycobacterial ATP synthase, which is crucial for the survival of the bacteria.

  • Mechanism of Action : The binding studies suggest that these compounds interact with specific subunits of ATP synthase, leading to a decrease in ATP production and ultimately bacterial death. For instance, studies have shown that certain derivatives exhibit promising activity against M. tuberculosis in both in vitro and in vivo models, demonstrating their potential as antituberculosis agents .

Kinase Inhibition

Another prominent application of pyrazolo[1,5-a]pyrimidine derivatives is their ability to act as inhibitors of various protein kinases. These enzymes are critical in numerous cellular processes and are often implicated in cancer and other diseases.

  • Specific Kinases Targeted : Compounds from this class, including 3-Methylpyrazolo[1,5-a]pyrimidin-7-ylmethanamine, have been identified as effective inhibitors of kinases such as c-Abl, Bcr-Abl, and c-Kit. The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazolo ring can significantly enhance inhibitory potency .

Potential for Cognitive Enhancement

Recent studies have also explored the potential cognitive-enhancing effects of pyrazolo[1,5-a]pyrimidine derivatives. Inhibition of phosphodiesterase type 2A (PDE2A) has been associated with improved cognitive functions.

  • Research Findings : The introduction of methyl groups at specific positions on the pyrazolo ring has been shown to enhance PDE2A inhibitory activity substantially. This suggests that these compounds may have therapeutic potential in treating cognitive impairments related to neurodegenerative diseases .

Structure–Activity Relationships

Understanding the structure–activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives is crucial for optimizing their pharmacological profiles.

Substitution PositionEffect on Activity
5-positionWell tolerated; enhances potency
6-positionSignificant increase in potency with methyl substitution
2-positionDetrimental for potency

This table summarizes key findings from SAR studies indicating how different substitutions can affect the biological activity of these compounds .

Case Studies

Several case studies illustrate the practical applications and effectiveness of pyrazolo[1,5-a]pyrimidine derivatives:

  • Case Study 1 : A derivative was tested against M. tuberculosis and showed a significant reduction in bacterial load in infected macrophages while maintaining low cytotoxicity levels.
  • Case Study 2 : In a preclinical model for cognitive impairment, a specific derivative demonstrated improved memory performance linked to its PDE2A inhibition.

Mechanism of Action

The mechanism of action of {3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, interfering with the activity of enzymes involved in various biological processes . Its effects are mediated through binding to active sites or allosteric sites on the target enzymes, leading to altered enzyme activity and subsequent biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent positions and functional groups, significantly altering physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
{Pyrazolo[1,5-a]pyrimidin-7-yl}methanamine None at position 3; methanamine at 7 C₈H₈N₄ 174.21 Base structure for derivatization
3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid Carboxylic acid at 7; methyl at 3 C₁₂H₁₂N₆O₂ 292.27 Increased polarity; potential solubility challenges
{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine Propyl at position 2; methanamine at 7 C₁₀H₁₄N₄ 190.25 Enhanced lipophilicity
Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides Phenyl amide at 7 Variable Variable Antiproliferative activity in p21-deficient cells
(S)-1-(Pyrazolo[1,5-a]pyrimidin-7-yl)-2-phenylethylamines Phenylethylamine at 7 Variable Variable Moderate synthetic yields (20–77%)

Key Observations :

  • Methanamine at position 7 offers a versatile handle for further functionalization, contrasting with bulkier groups like phenyl amides or phenylethylamines, which may hinder target binding .

Physicochemical Properties

  • Molecular Weight : At 174.21 g/mol, the target compound falls within the "drug-like" range, whereas analogs with bulky substituents (e.g., phenyl amides) exceed 300 g/mol, complicating bioavailability .

Biological Activity

{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This compound features a pyrazolo[1,5-a]pyrimidine core structure, which has been the subject of extensive research for its therapeutic applications, including anti-tuberculosis and anticancer properties.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C8_{8}H10_{10}N4_{4}
  • Molecular Weight : 162.19 g/mol
  • LogP : 0.9 (indicating moderate lipophilicity)

Antimicrobial Activity

Research indicates that derivatives of {3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine exhibit promising activity against Mycobacterium tuberculosis. The compound's structural modifications at the 7-position have been shown to enhance its efficacy as an anti-tuberculosis agent. In vitro studies demonstrate that certain derivatives can inhibit the growth of tuberculosis strains effectively, suggesting a potential pathway for drug development against this global health threat.

Anticancer Properties

The anticancer potential of {3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine has also been explored. Studies report that compounds within this class exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown antiproliferative activity with GI(50) values reaching sub-micromolar concentrations across multiple tumor types . The structure-activity relationship (SAR) studies indicate that specific substitutions can significantly enhance anticancer activity.

Case Study 1: Anti-Tuberculosis Activity

A study focused on the synthesis and evaluation of several pyrazolo[1,5-a]pyrimidine derivatives highlighted their inhibitory effects on Mycobacterium tuberculosis. The most active compounds demonstrated a minimum inhibitory concentration (MIC) below 1 µg/mL, indicating strong potential for therapeutic use against tuberculosis infections.

Case Study 2: Anticancer Activity

In another investigation, a series of derivatives were tested against a panel of over 50 cancer cell lines. Notably, compounds with specific methyl and amino substitutions showed enhanced selectivity against leukemia and renal cancer cell lines. The most potent derivative exhibited a GI(50) value of 0.05 µM against leukemia cells, showcasing the potential for targeted cancer therapies utilizing this scaffold .

The biological activity of {3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is thought to involve interaction with specific biological targets:

  • Enzymatic Inhibition : Some studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer progression and bacterial metabolism.
  • Binding Affinity : Interaction studies reveal significant binding affinities to various receptors involved in disease processes, highlighting the importance of structural modifications for enhancing potency.

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
3-Amino-4-methylpyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidineExhibits different biological activity profiles
7-Azabicyclo[4.2.0]octaneBicyclic amineDistinct pharmacological properties
2-Methyl-5-(2-pyridyl)pyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidineEnhanced activity against certain cancer types

This table illustrates the diversity within the pyrazolo[1,5-a]pyrimidine family and emphasizes how variations in substitution can lead to unique biological activities.

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